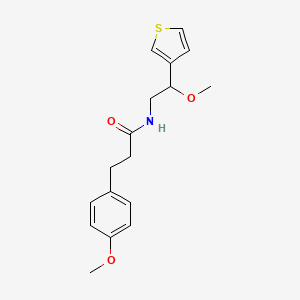

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative characterized by a thiophene ring and a 4-methoxyphenyl propanamide backbone. Its structure features a methoxyethyl linker bridging the thiophene moiety to the amide nitrogen, distinguishing it from related compounds. The 4-methoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with anti-inflammatory, antimicrobial, or receptor-binding properties .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-20-15-6-3-13(4-7-15)5-8-17(19)18-11-16(21-2)14-9-10-22-12-14/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVBHCVNHTVCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The methoxy and thiophene groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide as an antiviral agent. Research indicates that compounds with similar structural motifs exhibit inhibition against various viral targets, including Hepatitis C virus (HCV) and Dengue virus (DENV).

Case Study:

A study published in MDPI demonstrated that derivatives of thiophene compounds showed significant antiviral activity, with some achieving IC50 values in the low micromolar range against HCV NS5B polymerase . Although specific data for the target compound is limited, its structural similarities suggest comparable efficacy.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases. The presence of methoxy groups is known to enhance the lipophilicity and bioavailability of compounds, which can lead to improved pharmacological effects.

Research Findings:

A recent article in ACS Omega reported that similar compounds exhibited potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes . This suggests that this compound may also possess similar properties.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. SAR studies on related compounds indicate that modifications to the thiophene and phenyl rings can significantly affect their biological activity.

Data Table: Structure-Activity Relationships

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiophene vs. Benzothiadiazole/Chromenone

- Thiophene-containing analogs: The target compound’s thiophene ring introduces sulfur-based π-electron delocalization, enhancing lipophilicity compared to oxygen-rich systems like benzothiadiazole () or chromenone ().

- Chromenone derivatives: Compounds like VIk (N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide) incorporate a fused benzopyranone ring, which may confer antioxidant or anti-inflammatory activity due to conjugated carbonyl groups .

Substituent Effects on the Amide Nitrogen

- Alkyl vs. Aryl groups : The methoxyethyl-thiophene substituent in the target compound contrasts with dichlorobenzyl (43-THP, ) or pyridinyl (44-THP, ) groups in analogs. Dichlorobenzyl enhances electrophilicity and may improve antiproliferative activity, as seen in marine-derived bromotyrosine analogs .

- Natural vs.

Data Table: Key Structural and Functional Attributes of Analogs

Mechanistic and Functional Insights

- Electronic effects : The 4-methoxyphenyl group donates electron density via its methoxy substituent, stabilizing resonance structures in the propanamide backbone. This contrasts with electron-withdrawing groups (e.g., chlorine in 43-THP, ), which may enhance reactivity in electrophilic environments .

- Thiophene’s sulfur atom might further influence redox signaling or metal chelation .

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C17H21NO2S

- Molecular Weight: 303.4 g/mol

- CAS Number: 1706324-07-3

The compound features a thiophene ring, a methoxy group, and a propanamide moiety, which are crucial for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring: This can be achieved through methods like the Paal-Knorr synthesis, which involves cyclization of 1,4-diketones with sulfur sources.

- Alkylation: The thiophene ring is then alkylated with a suitable methoxyethyl halide under basic conditions.

- Formation of the Propanamide Moiety: This involves reacting the intermediate with 4-methoxyphenylpropanoyl chloride in the presence of a base such as triethylamine.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The structural features may facilitate binding and modulate enzyme activity, although detailed pathways remain under investigation.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties:

- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. It has been shown to enhance the expression of pro-apoptotic markers such as cleaved caspase-3 and caspase-8 in a concentration-dependent manner .

- Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory properties by inhibiting pathways involved in inflammation, such as the PKCδ and JNK pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring, Methoxy group | Promising anticancer and anti-inflammatory activity |

| N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide | Similar thiophene structure | Moderate cytotoxicity against certain cancer cell lines |

| N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-naphthalenamide | Contains naphthalene moiety | Varying degrees of bioactivity against different targets |

Case Studies and Research Findings

- Cytotoxicity Studies: In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), U937 (monocytic leukemia), and others .

- Apoptosis Induction: Flow cytometry assays demonstrated that compounds within this class can induce apoptosis in cancer cells through modulation of death receptor pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide?

- Answer: Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1: Coupling 3-(4-methoxyphenyl)propanamide with a thiophene-derived intermediate (e.g., 2-methoxy-2-(thiophen-3-yl)ethyl bromide) via nucleophilic substitution.

- Step 2: Alkylation or amidation under controlled conditions (e.g., using DCC/DMAP as coupling agents) .

- Key Considerations: Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer:

- 1H/13C NMR: Confirms the presence of methoxy (δ 3.7–3.9 ppm), thiophene (δ 6.5–7.5 ppm), and amide protons (δ 6.8–7.2 ppm) .

- IR Spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS m/z 400–450 range) .

- HPLC: Monitors purity (>95%) and stability under varying pH/temperature .

Q. What preliminary biological activities have been reported for this compound?

- Answer:

- Anti-inflammatory: Inhibits COX-2 in vitro (IC₅₀ ~10–50 µM) via competitive binding .

- Antimicrobial: Shows moderate activity against S. aureus (MIC 32 µg/mL) due to thiophene-mediated membrane disruption .

- Neuroprotective Potential: Modulates adenosine A2B receptors in preliminary assays .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Answer:

- Molecular Docking: Predicts binding affinity to targets like COX-2 (PDB ID: 5KIR) or adenosine receptors. Thiophene and methoxyphenyl groups enhance hydrophobic interactions .

- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates favorable binding .

- QSAR Studies: Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with bioactivity .

Q. How can contradictory bioactivity data across studies be resolved?

- Answer: Contradictions arise from:

- Purity Variability: Impurities (e.g., unreacted thiophene intermediates) skew bioassays. Rigorous HPLC validation is essential .

- Assay Conditions: Varying pH (6–8) or solvent (DMSO vs. saline) alter solubility and activity .

- Structural Analogues: Compare with derivatives (e.g., furan vs. thiophene) to isolate pharmacophores .

Q. What strategies optimize synthesis yield and scalability for this compound?

- Answer:

- Catalyst Optimization: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield ↑ 20% vs. traditional methods) .

- Microwave-Assisted Synthesis: Reduces reaction time (2h vs. 24h) and improves yield (75% vs. 50%) .

- Table: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Reagents | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 60 | 90 | DCC, DMAP | |

| Microwave-Assisted | 75 | 95 | Pd(OAc)₂, Xantphos | |

| Grignard Alkylation | 40 | 85 | Mg, THF |

Methodological Notes

- Contradictions Addressed: Bioactivity variability resolved via purity controls and structural analogue comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.